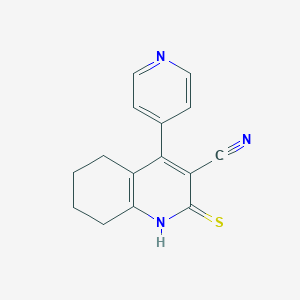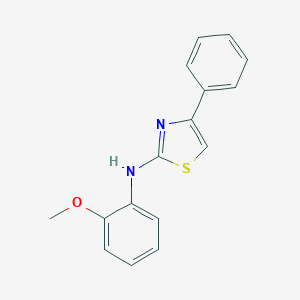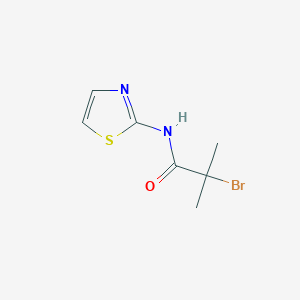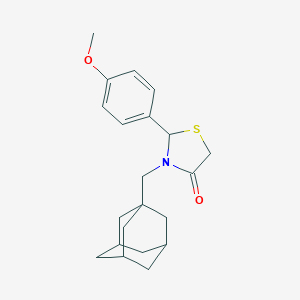
4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a member of bipyridines.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Thieno[2,3-b]pyridines and Derivatives : Abdelriheem, Ahmad, and Abdelhamid (2015) explored the synthesis of various derivatives, including 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and thieno[2,3-b]pyridins. These compounds were synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate and their structures were confirmed by elemental analysis, spectral data, and chemical transportation Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety.
Efficient Synthesis and Transformations Involving Pyridine Ring : Paronikyan et al. (2019) developed a method for the synthesis of 1-hydrazinyl-3-arylamino-5,6,7,8-tetrahydroisoquinoline- 4-carbonitriles via recyclization of the pyridine ring. They explored the conversion of these products to new heterocyclic systems and studied azide–tetrazole equilibrium depending on solvent polarity and substituent nature Efficient Synthesis and Some Transformations of 1-Hydrazinyl-5,6,7,8-tetrahydroisoquinolines Involving Rearrangement of the Pyridine Ring.
Green Approach in Synthesis Using Nanocrystalline Titania-based Catalyst : Murugesan, Gengan, and Krishnan (2016) described the use of a nanocrystalline titania-based sulfonic acid material as an effective catalyst for the synthesis of pyran derivatives. Their approach underscores the importance of environmentally friendly methods in chemical synthesis Green approach: Nanocrystalline titania-based sulfonic acid catalyst for the synthesis of piperazinyl-quinolinyl pyran derivatives.
Chemical Structure and Properties
Study of Hydrogen Bond Interactions in Solvates : Singh and Baruah (2009) focused on the structural characterization of solvates involving pyridine and quinoline. They highlighted how hydrogen bond interactions play a pivotal role in the formation of polymorphic solvates, emphasizing the significance of molecular interactions in defining the properties of chemical compounds Different solvates of two isomeric dicarboxylic acids with pyridine and quinoline.
Structural Elucidation and Antimicrobial Activity of Chromeno Pyrimidinone Derivatives : Banothu and Bavanthula (2012) synthesized a series of chromeno pyrimidinone derivatives and assessed their antimicrobial activity. Their work highlights the potential of these compounds in developing new antimicrobial agents Brønsted acidic ionic liquid catalyzed highly efficient synthesis of chromeno pyrimidinone derivatives and their antimicrobial activity.
Antimicrobial Activity and Biological Properties
Synthesis of Pyridine Derivatives and Evaluation of Antimicrobial Activity : Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives and evaluated their antimicrobial activity against various bacteria. This study contributes to the understanding of the potential therapeutic applications of these compounds The Synthesis and Antibacterial Activity of Novel 4-Pyrrolidin-3-cyanopyridine Derivatives.
Propriétés
Numéro CAS |
109619-38-7 |
|---|---|
Nom du produit |
4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Formule moléculaire |
C15H13N3S |
Poids moléculaire |
267.4g/mol |
Nom IUPAC |
4-pyridin-4-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C15H13N3S/c16-9-12-14(10-5-7-17-8-6-10)11-3-1-2-4-13(11)18-15(12)19/h5-8H,1-4H2,(H,18,19) |
Clé InChI |
RDDCJKWXCSJOSQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=NC=C3 |
SMILES canonique |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=NC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl-2-phenyl-4-{[(1,2,3,3-tetramethyl-2,3-dihydro-1H-indol-5-yl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377728.png)
![4-{(2,5-dichlorophenyl)[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]4-morpholinylphosphorimidoyl}morpholine](/img/structure/B377730.png)
![ethyl 2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B377732.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[3-hydroxy-4-(6-quinolinylacetyl)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B377734.png)
![N-(2-chlorobenzylidene)-N-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}amine](/img/structure/B377736.png)
![Diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B377741.png)

![4-{Benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl benzoate](/img/structure/B377744.png)
![O-methyl bis[3-(4-bromobenzylidene)-2-(4-morpholinyl)-1-cyclopenten-1-yl]phosphinothioate](/img/structure/B377746.png)
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B377747.png)

![Bis[3-[(E)-benzylidene]-2-(4-morpholinyl)-1-cyclopentene-1-yl][(4-methylphenyl)amino]phosphine sulfide](/img/structure/B377749.png)

![2-(3,4-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B377752.png)